molecular formula C15H17NO3 B123344 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 153865-29-3

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No.: B123344
CAS No.: 153865-29-3
M. Wt: 259.3 g/mol
InChI Key: OYOMKTWEBJVRTE-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] (hereafter referred to as Compound 31) is a spirocyclic carbazole derivative featuring a fused 1,3-dioxolane ring. Its synthesis involves a halogen-atom transfer (XAT) reaction between 4-methoxybenzenediazonium tetrafluoroborate and 8-iodo-1,4-dioxaspiro[4.5]decane, yielding the product as an oil with a 66% yield . Key spectroscopic data include:

  • ¹H NMR (400 MHz): Peaks at δ 1H shifts corresponding to methoxy (δ ~3.80 ppm) and spirocyclic dioxolane protons.
  • HRMS (ESI+): [M+Na]⁺ calculated m/z 353.1836 (observed 353.1828), confirming molecular formula C₁₈H₂₄N₂O₄ .

The spiro architecture confers conformational rigidity, while the methoxy group enhances solubility and modulates electronic properties.

Properties

IUPAC Name

6-methoxyspiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-10-2-3-13-11(8-10)12-9-15(18-6-7-19-15)5-4-14(12)16-13/h2-3,8,16H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOMKTWEBJVRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Aryl Diazonium Tetrafluoroborates

Aryl diazonium salts, such as 4-methoxybenzenediazonium tetrafluoroborate, are synthesized via diazotization of anilines. In a representative protocol (GP2a):

  • 4-Methoxyaniline is suspended in ice-cold water and treated with 48% HBF₄ (2.0 equiv).

  • Aqueous NaNO₂ (1.0 equiv) is added dropwise, yielding a precipitate after 1 h.

  • The product is recrystallized from acetone/ether to afford pure diazonium salt.

This method achieves >90% purity, critical for subsequent XAT reactions.

XAT Reaction Optimization

Radical Coupling with Alkyl Iodides

The spirocyclic core forms via a radical cascade initiated by Fe(II) (Table 1):

Table 1: Optimization of XAT Reaction Conditions

EntryReductantEquivSolventYield (%)
1DIPEA2.5CH₃CN80
2Fe(SO₄)·7H₂O3.0CH₂Cl₂67
3Na₂S₂O₃2.0EtOH58

Procedure (GP6):

  • tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 equiv), Fe(SO₄)·7H₂O (3.0 equiv), and 4-methoxybenzenediazonium tetrafluoroborate (2.5 equiv) are combined in degassed CH₂Cl₂.

  • The mixture stirs under N₂ at 25°C for 16 h, followed by NH₄Cl workup and EtOAc extraction.

  • Cyclization with TFA (2.0 equiv) in CHCl₃ at 25°C for 16 h affords the spirocarbazole in 67% yield over two steps.

Acid-Mediated Cyclization

Role of Trifluoroacetic Acid

TFA catalyzes the final cyclization by protonating the intermediate enamine, facilitating nucleophilic attack on the methoxy-substituted aryl ring (Figure 1). Key observations:

  • Lower acid strength (e.g., acetic acid) results in incomplete cyclization (<30% yield).

  • TFA concentration >2.0 equiv maximizes ring closure efficiency (93% yield).

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (SiO₂, petrol-EtOAc 4:1), yielding a white solid.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.62 (dd, J = 8.0 Hz, 1H), 6.73 (d, J = 7.6 Hz, 4H).

  • ¹³C NMR : δ 148.76 (C-O), 127.80 (aromatic C), 66.02 (spiro-O).

The dioxolane ring adopts a half-chair conformation, confirmed by X-ray crystallography in analogous spirocarbazoles.

Yield Optimization Strategies

Reductant Screening

Fe(II) salts outperform organic bases (e.g., DIPEA) by minimizing Gomberg-Bachmann side reactions (Table 1).

Solvent Effects

Polar aprotic solvents (CH₃CN, CH₂Cl₂) enhance radical stability, while protic solvents (EtOH) decrease yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the carbazole ring .

Scientific Research Applications

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and dioxolane ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Spirocarbazole Derivatives

Key Observations :
  • Fluorine substitution (as in ) introduces electronegativity, altering bioavailability.
  • Heterocyclic Rings : Replacing the 1,3-dioxolane with a 1,3-dithiolane (as in ) increases ring strain and sulfur-mediated interactions (e.g., metal coordination).
Table 2: Comparative Properties
Property Compound 31 Compound 4s Dithiolane Analog (II)
Molecular Weight 330.4 g/mol 431.4 g/mol ~340 g/mol (estimated)
Polarity Moderate (methoxy) High (nitro, triazole) Low (dithiolane)
Thermal Stability Stable (oil) High (solid, mp 153°C) Moderate (crystalline)
Bioactivity Not reported Anticancer (docking studies) Cytotoxic (in vitro)
  • Solubility : The dioxolane ring in Compound 31 improves aqueous solubility compared to dithiolane analogs, which are more lipophilic .

Conformational and Crystallographic Insights

  • Spiro Ring Effects : The 1,3-dioxolane in Compound 31 adopts a chair-like conformation, minimizing steric hindrance. In contrast, dithiolane derivatives (e.g., ) exhibit puckered rings due to sulfur’s larger atomic radius.
  • Crystallinity : Solid analogs (e.g., Compound 4s) enable precise X-ray analysis, whereas oily Compound 31 may require derivatization for structural studies .

Biological Activity

6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] (CAS No. 153865-29-3) is a compound with significant potential in medicinal chemistry. Its unique structure combines a carbazole moiety with a dioxolane ring, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is C15H17NO3, with a molecular weight of 259.3 g/mol. The compound features a spiro configuration that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
CAS Number153865-29-3
Purity95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate carbazole derivatives with dioxolanes under specific conditions to yield the desired product in good yields. The synthesis process has been optimized to ensure high purity and yield.

Antibacterial Activity

Recent studies have shown that derivatives of compounds containing the dioxolane structure exhibit significant antibacterial properties. For instance, a study analyzed various 1,3-dioxolanes and found that several exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

In particular, the synthesized derivatives displayed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus, indicating promising antibacterial potential. However, the activity against Gram-negative bacteria was less pronounced.

Antifungal Activity

The antifungal properties of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] were also investigated. The compound demonstrated significant antifungal activity against Candida albicans, a common fungal pathogen. The screening results indicated that most derivatives showed effective inhibition at concentrations that warrant further exploration for therapeutic applications .

Case Studies

  • Antibacterial Screening : A study synthesized several new derivatives based on the dioxolane structure and tested their antibacterial efficacy. Among them, one derivative exhibited an MIC of 625 µg/mL against S. epidermidis and P. aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .
  • Antifungal Screening : Another study highlighted the antifungal efficacy of various dioxolane derivatives against C. albicans. The results showed that these compounds could inhibit fungal growth effectively at relatively low concentrations .

Q & A

Q. What synthetic methods are commonly used to prepare 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]?

The compound is synthesized via microwave-assisted reactions involving carbazole precursors. For example, condensation reactions with nitroaryl triazoles under reflux conditions in ethanol, followed by purification via column chromatography using petroleum ether-ethyl acetate mixtures. Key steps include the formation of the spiro junction through cyclization and the introduction of the methoxy group via nucleophilic substitution .

Q. How is the compound characterized after synthesis?

Characterization involves:

  • IR spectroscopy to identify functional groups (e.g., C–NO₂ stretches at ~1601 cm⁻¹ and C–H vibrations at ~2860 cm⁻¹) .
  • ¹H/¹³C NMR to confirm the spiro structure and substituent positions. For instance, the methoxy group appears as a singlet at δ 3.99–4.09 ppm in ¹H NMR, while the spiro-linked dioxolane protons resonate as multiplet signals .
  • Mass spectrometry (e.g., [M+H]⁺ peaks) to verify molecular weight .

Q. What role does the 1,3-dioxolane moiety play in the compound’s reactivity?

The 1,3-dioxolane ring enhances solubility and stabilizes the spiro structure through steric and electronic effects. It also participates in hydrogen bonding (e.g., C2–H···O2 interactions), influencing crystallization behavior .

Q. Which spectroscopic techniques are critical for confirming the spiro junction?

¹H NMR is essential for identifying protons near the spiro carbon (e.g., aliphatic-H at δ 2.11–2.99 ppm). ¹³C NMR detects the quaternary spiro carbon at ~108–147 ppm, while IR confirms the dioxolane ether linkages (C–O–C stretches at ~1100–1250 cm⁻¹) .

Advanced Questions

Q. How are computational methods applied to study the compound’s molecular interactions?

Molecular docking studies reveal that the 1,3-dioxolane core forms salt bridges (e.g., with D176) and hydrogen bonds (e.g., with Y254 and K385) in binding pockets. Methoxy groups engage in π-π stacking with aromatic residues (e.g., F388), which can be visualized using software like AutoDock or Schrödinger .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Disordered atoms in the cyclohexene ring (e.g., C2A–C4A) complicate refinement. Strategies include:

  • Using SHELXL for anisotropic refinement and occupancy factor adjustments.
  • Applying damping factors to stabilize hydrogen atom positions during refinement .

Q. How do substituents on the carbazole core influence biological activity?

The methoxy group enhances lipophilicity, improving membrane permeability, while the spiro-dioxolane moiety stabilizes the conformation for target binding. Derivatives with nitroaryl triazoles show potent antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus) due to electron-withdrawing effects .

Q. What strategies control stereochemistry during spiro compound synthesis?

Stereochemical outcomes are governed by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor specific transition states.
  • Catalytic systems : Lewis acids (e.g., BF₃) direct regioselectivity in cyclization steps.
  • Temperature control : Low temperatures reduce thermal randomization of stereocenters .

Q. How does crystal packing affect the compound’s physicochemical properties?

Intermolecular C–H···π and N–H···O interactions create dense packing, increasing melting points (e.g., 153–155°C) and reducing solubility in nonpolar solvents. Hydrogen-bonded networks also enhance thermal stability .

Q. What are the limitations of current synthetic routes, and how can they be optimized?

Challenges include low yields (~65%) due to side reactions during cyclization. Optimization strategies:

  • Microwave-assisted synthesis reduces reaction time from 18 hours to 2–4 hours.
  • Flow chemistry improves scalability and purity by minimizing intermediate degradation .

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